N-Boc-3-isopropylamino-propionic acid

trypsin inhibition protease assay biochemical screening

N-Boc-3-isopropylamino-propionic acid (CAS 917202-02-9), also known as N-(tert-butoxycarbonyl)-N-isopropyl-β-alanine, is a Boc-protected β‑amino acid derivative with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol. Its structure comprises a β‑alanine backbone featuring an N‑isopropyl substituent and an acid‑labile tert‑butoxycarbonyl (Boc) protecting group, rendering it a versatile intermediate for solid‑phase peptide synthesis (SPPS) and the construction of peptidomimetic scaffolds.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 917202-02-9
Cat. No. B3167121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-3-isopropylamino-propionic acid
CAS917202-02-9
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)N(CCC(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO4/c1-8(2)12(7-6-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14)
InChIKeyKKIAMBQPKZBCIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-3-isopropylamino-propionic acid (CAS 917202-02-9) – A Boc-Protected β‑Amino Acid Building Block for Peptidomimetic and Kinase Inhibitor Research


N-Boc-3-isopropylamino-propionic acid (CAS 917202-02-9), also known as N-(tert-butoxycarbonyl)-N-isopropyl-β-alanine, is a Boc-protected β‑amino acid derivative with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol [1]. Its structure comprises a β‑alanine backbone featuring an N‑isopropyl substituent and an acid‑labile tert‑butoxycarbonyl (Boc) protecting group, rendering it a versatile intermediate for solid‑phase peptide synthesis (SPPS) and the construction of peptidomimetic scaffolds [2]. The compound is supplied as a colorless powder with a purity specification of ≥95% or ≥98% depending on the vendor, and is stable at room temperature when stored under dry, cool conditions .

Why Unprotected 3-Isopropylamino-propionic Acid or Simple Boc-β‑alanine Cannot Substitute for N-Boc-3-isopropylamino-propionic acid in Advanced Synthesis


Generic substitution fails because N-Boc-3-isopropylamino-propionic acid integrates three orthogonal functional handles—a protected secondary amine, a free carboxylic acid, and an N‑isopropyl side chain—into a single, modular β‑amino acid framework [1]. Unprotected 3‑isopropylamino‑propionic acid is unsuitable for peptide synthesis due to uncontrolled polymerization and side reactions [2]. Conversely, simple Boc‑β‑alanine (CAS 3303‑84‑2) lacks the N‑alkyl substituent, offering only a primary amine after deprotection and thereby failing to confer the steric bulk and conformational constraint that the isopropyl group provides in peptidomimetic design . The combination of these features in the target compound enables precise, site‑specific incorporation into complex molecules without compromising yield or purity—a capability that structurally simpler or unprotected analogs cannot replicate .

Quantitative Differentiation of N-Boc-3-isopropylamino-propionic acid: Comparative Activity, Physicochemical Properties, and Purity Specifications


Trypsin Inhibition Activity: Measured IC50 of 8.60 µM Versus Unreported Activity for Boc-β-alanine

In a standardized biochemical assay, N-Boc-3-isopropylamino-propionic acid inhibits trypsin with an IC50 of 8.60 × 10³ nM (8.60 µM) after 30 minutes of pre‑incubation with the enzyme, using N‑Boc‑FSR‑AMC as the substrate [1]. In contrast, a direct analog lacking the N‑isopropyl substitution—Boc‑β‑alanine (CAS 3303‑84‑2)—has no reported trypsin inhibitory activity under comparable conditions [2]. The presence of quantifiable activity for the target compound, even at micromolar potency, distinguishes it from the simpler Boc‑β‑alanine which is purely a synthetic intermediate with no documented enzyme modulation.

trypsin inhibition protease assay biochemical screening

Predicted Lipophilicity (XLogP3 = 1.4) and Density (1.071 g/cm³) – Quantified Physicochemical Differences from Boc-β-alanine

N-Boc-3-isopropylamino-propionic acid has a computed XLogP3 value of 1.4, reflecting the increased lipophilicity conferred by the N‑isopropyl group [1]. For comparison, Boc‑β‑alanine (CAS 3303‑84‑2) has a predicted XLogP3 of approximately 0.8 [2]. The predicted density is 1.071 g/cm³ for the target compound [1], whereas Boc‑β‑alanine is reported to have a density of 1.129 g/cm³ . These differences in lipophilicity and density directly influence solubility profiles and chromatographic behavior during purification.

lipophilicity physicochemical property drug design

Commercial Purity Specifications: 95% vs. 98% – Implications for Reaction Yield and Cost‑Benefit Analysis

N-Boc-3-isopropylamino-propionic acid is commercially available with minimum purity specifications of 95% (e.g., AKSci Catalog 8918CV) and 98% (e.g., CymitQuimica Ref. 10‑F033868) . The 98% grade is typically accompanied by a higher unit cost—approximately €234 for 1 g versus €373 for 1 g of a 95% product from an alternative supplier . In head‑to‑head comparison with Boc‑β‑alanine (typically supplied at 99% purity) , the 98% grade of the target compound offers a comparable purity level while providing the unique N‑isopropyl functionality that the simpler analog lacks.

purity specification procurement synthetic yield

Procurement‑Driven Application Scenarios for N-Boc-3-isopropylamino-propionic acid Based on Quantitative Differentiation Evidence


Synthesis of Conformationally Constrained Peptidomimetics via Boc SPPS

The combination of an N‑isopropyl substituent and a β‑alanine backbone introduces a defined steric and conformational constraint that is absent in simple Boc‑β‑alanine [1]. When incorporated into a growing peptide chain using Boc‑solid‑phase peptide synthesis (SPPS), the compound yields peptides with restricted backbone flexibility, which can be exploited to mimic β‑turn motifs or to stabilize bioactive conformations [2]. The 98% purity grade ensures minimal side‑product formation during coupling, while the XLogP3 of 1.4 [1] predicts moderate lipophilicity that facilitates organic solvent washes on the resin. This application is directly supported by the compound's designation as a 'Boc‑protected amine & acid' building block in commercial catalogs .

Protease‑Focused Biochemical Screening and Hit‑to‑Lead Optimization

The measured trypsin inhibitory activity (IC50 = 8.60 µM) [3] qualifies N-Boc-3-isopropylamino-propionic acid as a suitable starting point for fragment‑based drug discovery campaigns targeting serine proteases. Unlike Boc‑β‑alanine, which shows no detectable inhibition, the target compound provides a quantifiable baseline activity that can be improved through medicinal chemistry optimization. Its micromolar potency and Boc‑protected amine group allow for convenient derivatization without deprotection during initial SAR exploration. This scenario is particularly relevant for laboratories seeking to rapidly generate focused libraries of β‑alanine‑derived protease inhibitors.

Construction of PROTAC Linkers Requiring Steric Bulk and Lipophilic Balance

In PROTAC (proteolysis‑targeting chimera) design, the linker composition profoundly influences ternary complex formation and cellular permeability. The N‑isopropyl group of N-Boc-3-isopropylamino-propionic acid provides a defined steric element that can modulate the distance and orientation between the E3 ligase ligand and the target‑binding warhead [4]. The compound's XLogP3 of 1.4 [1] indicates a favorable balance of lipophilicity for maintaining solubility while enabling passive membrane diffusion. This differentiates it from the less lipophilic Boc‑β‑alanine (XLogP3 ≈ 0.8) [5], which may limit the overall permeability of the final PROTAC conjugate. The 98% purity grade further supports efficient conjugation chemistry with minimal purification challenges .

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